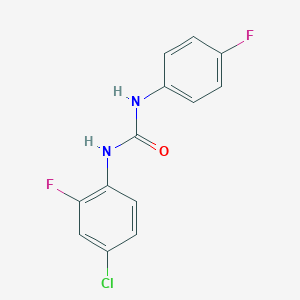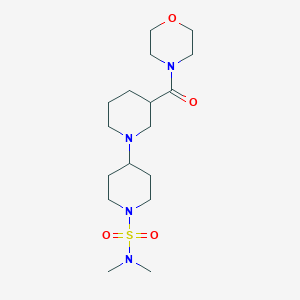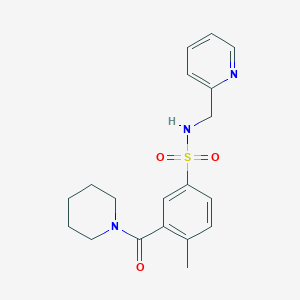![molecular formula C13H20N2O5S2 B5303709 N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5303709.png)
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]methanesulfonamide, also referred to as NSC-743380, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. The compound belongs to the class of sulfonamides, which are known for their antibacterial and diuretic properties. However, NSC-743380 has been found to exhibit potent anticancer activity, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of NSC-743380 is not fully understood. However, it is believed to target the microtubule network of cancer cells, leading to cell cycle arrest and apoptosis. The compound has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the regulation of several signaling pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects
NSC-743380 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. The compound has also been found to inhibit tumor angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to the growing tumor. In addition, NSC-743380 has been shown to enhance the activity of other anticancer agents, such as paclitaxel and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NSC-743380 is its potent anticancer activity, which makes it a promising candidate for further research. However, the compound has also been found to exhibit some toxicity towards normal cells, which could limit its use in clinical settings. In addition, the synthesis of NSC-743380 is complex and requires several steps, which could make it difficult to produce on a large scale.
Zukünftige Richtungen
There are several future directions for research on NSC-743380. One area of interest is the development of more efficient synthesis methods that could make the compound more readily available for research. Another area of interest is the investigation of the compound's potential use in combination with other anticancer agents, as well as its use in different cancer types. Finally, further studies are needed to elucidate the exact mechanism of action of NSC-743380, which could lead to the development of more targeted and effective cancer therapies.
Synthesemethoden
The synthesis of NSC-743380 involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with piperidine, followed by reduction of the nitro group with palladium on carbon in the presence of hydrogen gas. The resulting amine is then reacted with methanesulfonyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
NSC-743380 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that the compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have also demonstrated the compound's ability to inhibit tumor growth in mice.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-20-13-7-6-11(10-12(13)14-21(2,16)17)22(18,19)15-8-4-3-5-9-15/h6-7,10,14H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFISSLTIZIWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5303631.png)
![N-{3-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5303634.png)


![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5303654.png)

![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5303678.png)


![N-[3-(acetylamino)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5303692.png)
![2-methyl-7-phenylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5303694.png)

![(3aR*,6aS*)-5-[3-(1,3-benzothiazol-2-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5303698.png)
![5-{3-[4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-1-yl]-3-oxopropyl}-3-isoxazolol](/img/structure/B5303716.png)